1,3-Dimethyl-2-phenylpiperidin-4-one
Overview
Description
1,3-Dimethyl-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol It is a piperidinone derivative, which means it contains a piperidine ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenylpiperidin-4-one can be synthesized through a Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically takes place in ethanol as a solvent and requires heating to facilitate the formation of the piperidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Mannich reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent choice, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,3-dimethyl-2-phenylpiperidin-4-ol.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 1,3-dimethyl-2-phenylpiperidin-4-ol.
Substitution: Substituted piperidinone derivatives with different functional groups.
Scientific Research Applications
1,3-Dimethyl-2-phenylpiperidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-phenylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
1,3-Dimethyl-2-phenylpiperidin-4-one can be compared with other piperidinone derivatives, such as:
2,6-Diaryl-3-methyl-4-piperidones: These compounds have similar structures but different substituents on the piperidine ring.
Spiropiperidines: These compounds contain a spirocyclic structure, which differentiates them from linear piperidinones.
Condensed Piperidines: These compounds have additional fused rings, making them structurally distinct from simple piperidinones.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1,3-dimethyl-2-phenylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-12(15)8-9-14(2)13(10)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSXXDYXEZFGJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341895 | |
Record name | 1,3-Dimethyl-2-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161894-21-9 | |
Record name | 1,3-Dimethyl-2-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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